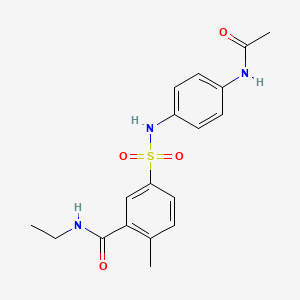
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HM-3, and it is a derivative of quinoline, which is a heterocyclic aromatic compound. HM-3 has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of research studies to investigate its mechanism of action.
Mécanisme D'action
The mechanism of action of HM-3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been found to bind to DNA and RNA, and it may also interfere with the activity of certain signaling pathways in cells.
Biochemical and Physiological Effects:
HM-3 has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. The compound has also been found to have antimicrobial and antiviral properties, and it may be useful in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HM-3 in laboratory experiments is its wide range of biological activities. The compound has been found to have a variety of effects on different cell types and organisms, making it a versatile tool for researchers. However, one limitation of using HM-3 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving HM-3. One area of interest is the development of new drugs based on the compound's structure and biological activities. Another area of research is the investigation of the compound's potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of HM-3 and its potential applications in treating various diseases.
Méthodes De Synthèse
The synthesis of HM-3 involves the reaction between 2-hydroxy-6-methylquinoline and N-phenylacetamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the resulting product is purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
HM-3 has been used in a variety of scientific research studies due to its potential applications in drug discovery and development. The compound has been found to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. HM-3 has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-8-9-18-15(10-14)11-16(20(24)21-18)12-22(19(23)13-25-2)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKVUSHSSXIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)







![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)